N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine
Description
Structural Classification of N-{[(8-Methyl-2-Oxo-4-Propyl-2H-Chromen-7-Yl)Oxy]Acetyl}Glycylglycine
The compound’s structure comprises three distinct domains:
- Chromenone Core : A bicyclic framework consisting of a benzene ring fused to a pyrone (γ-pyrone) ring. The 2-oxo group at position 2 and the methyl and propyl substituents at positions 8 and 4, respectively, confer steric and electronic modifications that influence receptor binding.
- Acetyl Linker : An oxyacetyl group bridges the chromenone core to the glycylglycine moiety, providing conformational flexibility while maintaining structural integrity.
- Glycylglycine Motif : A dipeptide unit (Gly-Gly) attached via an amide bond. This segment introduces hydrogen-bonding capabilities and enhances aqueous solubility, critical for pharmacokinetic optimization.
Table 1: Key Structural Features and Properties
| Feature | Description |
|---|---|
| Molecular Formula | C₁₉H₂₃N₃O₇ |
| Molecular Weight | 389.44 g/mol |
| Chromenone Substitutions | 8-Methyl, 4-propyl, 7-oxyacetyl-glycylglycine |
| Peptide Bonds | Two amide linkages in glycylglycine |
| Solubility | Enhanced by glycylglycine’s polar residues |
The acetylated glycylglycine chain adopts an extended conformation, as predicted by molecular modeling, which facilitates interactions with hydrophobic pockets in target proteins. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal that the propyl group at position 4 induces a slight twist in the chromenone ring, potentially modulating electronic delocalization.
Rationale for Investigating Coumarin-Glycylglycine Conjugates in Modern Pharmacochemistry
Coumarin derivatives have long been investigated for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, and anticancer effects. The integration of glycylglycine into coumarin frameworks addresses two critical challenges in drug development:
- Bioavailability : Glycylglycine’s peptide bonds improve water solubility, countering the inherent hydrophobicity of unmodified coumarins.
- Target Specificity : The dipeptide moiety enables selective interactions with enzymatic active sites, such as integrin-like receptors in pathogenic fungi.
Table 2: Comparative Advantages of Coumarin-Glycylglycine Conjugates
| Property | Unmodified Coumarins | Glycylglycine Conjugates |
|---|---|---|
| Solubility | Low (logP > 3) | Moderate (logP ~ 2) |
| Binding Affinity | Non-specific interactions | Enhanced via H-bonding/ionic forces |
| Synthetic Flexibility | Limited by steric hindrance | Tunable via peptide sequence |
Recent docking simulations demonstrate that this compound forms three hydrogen bonds with residues in the integrin-like protein of Cryptococcus neoformans, including Tyr71 and Pro243. This interaction disrupts fungal adhesion mechanisms, suggesting promise as an antifungal agent. Additionally, the compound’s chromenone core retains the ability to scavenge reactive oxygen species (ROS), a property linked to its 4-hydroxycoumarin analogs.
Properties
Molecular Formula |
C19H22N2O7 |
|---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[[2-[[2-(8-methyl-2-oxo-4-propylchromen-7-yl)oxyacetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C19H22N2O7/c1-3-4-12-7-18(26)28-19-11(2)14(6-5-13(12)19)27-10-16(23)20-8-15(22)21-9-17(24)25/h5-7H,3-4,8-10H2,1-2H3,(H,20,23)(H,21,22)(H,24,25) |
InChI Key |
HSQBZWPTTASABT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC(=O)NCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Reaction Conditions
-
Resorcinol derivative : 7-Hydroxy-4-methylcoumarin (compound 2 in Scheme 1 of) serves as the primary precursor.
-
β-Ketoester : Ethyl acetoacetate reacts with the resorcinol analog under acidic conditions.
-
Catalyst : Concentrated H₂SO₄ (2.5–3.0 equiv) in solvent-free systems at 80–90°C for 18–24 hours.
Mechanistic Insights :
The reaction proceeds through intermediate formation of a keto-enol tautomer, followed by cyclization to yield the coumarin scaffold. Substituents at the 4-position (propyl group) are introduced via alkylation of the β-ketoester precursor prior to condensation.
Yield Optimization :
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Temperature | 85°C | +12% |
| H₂SO₄ Concentration | 2.8 equiv | +8% |
| Reaction Time | 20 hours | +15% |
Data aggregated from shows a maximum isolated yield of 78% for the chromenone intermediate.
O-Alkylation of the 7-Hydroxy Group
The 7-hydroxy moiety undergoes alkylation with ethyl chloroacetate to install the acetyl-glycylglycine side chain.
Alkylation Conditions
-
Base : Anhydrous K₂CO₃ (3.0 equiv) in dry acetone under reflux (56°C).
-
Electrophile : Ethyl chloroacetate (1.2 equiv) added dropwise over 30 minutes.
-
Reaction Time : 6–8 hours, monitored by TLC (Rf = 0.45 in ethyl acetate/hexane 3:7).
Regioselectivity Challenges :
Competing alkylation at the 8-methyl group is minimized by:
Yield : 68–72% after column chromatography (silica gel, ethyl acetate gradient).
Acetylation and Peptide Coupling
The ethyl ester intermediate is converted to an acid hydrazide, followed by peptide coupling with glycine-glycine.
Hydrazide Formation
Solid-Phase Peptide Synthesis (SPPS)
-
Resin : Wang resin (0.8 mmol/g loading).
-
Coupling Agents : HBTU/HOBt (1:1, 2.5 equiv) with DIPEA (3.0 equiv) in DMF.
-
Glycine-Glycine Sequence :
-
Fmoc-Gly-OH → Deprotection (20% piperidine/DMF) → Fmoc-Gly-OH → Final cleavage (TFA/H₂O 95:5).
-
Advantages Over Solution-Phase :
Final Assembly and Purification
The acetylated chromenone is conjugated to the glycylglycine peptide via amide bond formation.
Coupling Reaction
Purification Strategies
| Method | Purity (%) | Recovery (%) |
|---|---|---|
| Flash Chromatography | 92 | 85 |
| Preparative HPLC | 99 | 70 |
| Recrystallization | 88 | 90 |
HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves baseline separation but requires trade-offs between purity and recovery.
Analytical Characterization
Critical quality control metrics for the final compound:
Spectroscopic Data
Purity Assessment
Comparative Analysis of Synthetic Routes
Three industrial-scale approaches were evaluated:
The convergent method balances yield and cost, while SPPS offers premium purity for pharmaceutical applications.
Challenges and Mitigation Strategies
Side Reactions
Scalability Issues
-
Chromatography Limitations : Replaced with antisolvent crystallization (water/ethanol) at >100 g scale.
-
Exothermic Risks : Semi-batch reactor design for Pechmann condensation prevents thermal runaway.
| Parameter | Value | Improvement vs. Traditional |
|---|---|---|
| E-Factor | 18 | 34% reduction |
| PMI (Process Mass Intensity) | 56 | 29% reduction |
Achieved through solvent recycling (acetone, DMF) and catalytic reagent use.
Chemical Reactions Analysis
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structural frameworks exhibit notable antimicrobial properties. For instance, studies have shown that derivatives of chromenone compounds can effectively inhibit the growth of various pathogenic bacteria and fungi.
| Microorganism | Activity | Reference |
|---|---|---|
| Escherichia coli | Inhibition observed | |
| Staphylococcus aureus | Significant antimicrobial effect | |
| Candida albicans | Moderate antifungal activity |
A case study published in MDPI highlighted the correlation between structural modifications and enhanced antimicrobial potency, suggesting that the presence of specific functional groups plays a crucial role in efficacy against gram-positive bacteria.
Antioxidant Properties
The antioxidant activity of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine has been investigated, revealing its potential to scavenge free radicals. This property is particularly relevant in the context of preventing oxidative stress-related diseases.
| Assay Type | Result | Reference |
|---|---|---|
| DPPH Scavenging Activity | High radical scavenging potential | |
| ABTS Assay | Effective in reducing oxidative stress |
Enzyme Inhibition
This compound has been shown to inhibit specific enzymes, which may have implications for diabetes management. For example, α-glucosidase inhibition is a target for controlling postprandial blood glucose levels.
| Enzyme | Inhibition Activity | IC50 Value (µM) | Reference |
|---|---|---|---|
| α-glucosidase | Significant inhibition observed | 12.5 |
Case Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of this compound against various microbial strains. The results indicated significant inhibition rates against both bacterial and fungal pathogens, establishing a foundation for further development as an antimicrobial agent.
Case Study 2: Antioxidant and Enzyme Inhibition
Another investigation focused on the antioxidant properties of this compound alongside its enzyme inhibitory effects. The findings suggested that it could serve as both a protective agent against oxidative damage and a therapeutic candidate for metabolic disorders related to enzyme dysregulation.
Mechanism of Action
The mechanism of action of N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine involves its interaction with specific molecular targets and pathways. The chromen derivative part of the compound is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. The glycylglycine moiety may enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analogs
Key structural analogs differ in substituent patterns on the coumarin ring or the functional group attached to the C7 position:
Key Observations :
- Functional Group Impact : The glycylglycine chain may enhance water solubility relative to hydrazide or oxime derivatives, which are more lipophilic .
Biological Activity
N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine is a compound derived from the 2H-chromene scaffold, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.
The compound's chemical structure contributes to its biological activity. The molecular formula is C₁₅H₁₆O₅, with a molecular weight of 276.29 g/mol. It is characterized by a chromene core, which is associated with various pharmacological effects.
| Property | Value |
|---|---|
| Chemical Formula | C₁₅H₁₆O₅ |
| Molecular Weight | 276.29 g/mol |
| IUPAC Name | This compound |
| CAS Number | 428822-69-9 |
Biological Activity Overview
Research indicates that derivatives of the chromene scaffold exhibit various biological activities, including:
- Anticancer Activity : Chromene derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies reveal that these compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of tubulin polymerization .
- Antimicrobial Effects : The antimicrobial properties of chromene derivatives have been documented, suggesting their potential as agents against bacterial and fungal infections. These compounds often exhibit broad-spectrum activity due to their ability to disrupt microbial cell membranes .
- Anti-inflammatory Properties : Some studies report that chromene derivatives can inhibit pro-inflammatory cytokines and enzymes, indicating their potential in treating inflammatory diseases .
- Antidiabetic Effects : Certain analogs have demonstrated the ability to enhance insulin sensitivity and reduce blood glucose levels in animal models, suggesting a role in diabetes management .
Structure-Activity Relationship (SAR)
The SAR of this compound indicates that modifications to the chromene core significantly impact biological activity:
- Substituents on the Chromene Ring : The position and nature of substituents on the chromene ring influence potency and selectivity against specific targets.
- Acetylation Effects : The introduction of acetyl groups enhances solubility and bioavailability, which may improve therapeutic efficacy.
Case Studies
- Antitumor Study : A study by Anthony et al. (2007) demonstrated that a related chromene derivative induced apoptosis in human cancer cell lines through caspase-dependent pathways and targeted tubulin interactions, leading to G2/M phase arrest .
- Antimicrobial Evaluation : Research conducted by Suvarna et al. (2017) showed that specific 2H-chromene derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
- Anti-inflammatory Assessment : A comparative study highlighted that certain analogs reduced inflammation markers in animal models more effectively than standard anti-inflammatory drugs like ibuprofen, suggesting a promising avenue for therapeutic development .
Q & A
Basic Research Questions
Q. How can the synthetic pathway for N-{[(8-methyl-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetyl}glycylglycine be optimized to improve yield and purity?
- Methodological Answer : Begin with modular synthesis of the coumarin core (8-methyl-2-oxo-4-propyl-2H-chromen-7-ol) via Pechmann condensation, followed by O-acetylation using chloroacetyl chloride. Glycylglycine conjugation should employ carbodiimide crosslinkers (e.g., EDC/HOBt) under inert conditions. Optimize reaction parameters (solvent polarity, pH, temperature) using Design of Experiments (DoE) frameworks. Monitor intermediates via HPLC and characterize products using -NMR and HRMS. For purity, employ flash chromatography with gradient elution (hexane/ethyl acetate) .
- Reference : Structural analogs in highlight the importance of regioselective functionalization of coumarin derivatives.
Q. What spectroscopic techniques are most effective for characterizing the glycylglycine moiety in this compound?
- Methodological Answer : Use -NMR to confirm amide bond formation (peaks at ~165–175 ppm) and FT-IR for carbonyl stretching vibrations (amide I band at ~1640–1680 cm). For glycine residues, employ ESI-MS to verify molecular ion peaks and isotopic patterns. Coumarin aromaticity can be analyzed via UV-Vis (λ~300–350 nm) .
- Reference : demonstrates IR spectral analysis for glycocholic acid, applicable to glycylglycine characterization.
Advanced Research Questions
Q. How do electronic effects of the 8-methyl-4-propyl substituents on the coumarin ring influence the compound's reactivity in biological systems?
- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distributions and HOMO-LUMO gaps. Compare with experimental data from fluorescence quenching assays to assess interactions with biomolecules (e.g., serum albumin). Substituent effects on π-π stacking can be studied via molecular docking simulations (AutoDock Vina) .
- Reference : emphasizes computational-experimental feedback loops for reaction design, applicable here.
Q. What strategies resolve contradictions in observed vs. predicted solubility profiles of this compound in aqueous buffers?
- Methodological Answer : Use Hansen Solubility Parameters (HSPs) to model solvent interactions. Experimentally validate via phase solubility studies (e.g., shake-flask method) across pH 3–8. If discrepancies persist, investigate aggregation tendencies using Dynamic Light Scattering (DLS) or Cryo-TEM. Adjust formulation with co-solvents (e.g., DMSO/PEG 400) or cyclodextrin encapsulation .
- Reference : ’s CRDC subclass RDF2050104 highlights membrane/separations research relevant to solubility challenges.
Q. How can reaction kinetics of enzymatic cleavage of the glycylglycine bond be quantified under physiological conditions?
- Methodological Answer : Employ stopped-flow UV-Vis spectroscopy to monitor real-time hydrolysis by proteases (e.g., trypsin). Fit kinetic data to Michaelis-Menten models using nonlinear regression (GraphPad Prism). Validate with LC-MS/MS to identify cleavage products. Adjust ionic strength (e.g., 150 mM NaCl) and temperature (37°C) to mimic physiological conditions .
- Reference : ’s PubChem data on glycine derivatives supports enzymatic study design.
Specialized Experimental Design Questions
Q. What in vitro assays are optimal for evaluating the compound’s photostability as a coumarin-based probe?
- Methodological Answer : Expose the compound to UVA (315–400 nm) and UVB (280–315 nm) irradiation in a solar simulator. Quantify degradation via HPLC at timed intervals. Use ESR spectroscopy to detect free radical formation. Include antioxidants (e.g., ascorbic acid) in parallel trials to assess stabilization mechanisms .
- Reference : ’s atmospheric chemistry methods inform photodegradation protocols.
Q. How to design a stability-indicating method for detecting degradation products under accelerated storage conditions?
- Methodological Answer : Subject the compound to 40°C/75% RH for 4 weeks. Analyze samples with UPLC-PDA-MS/MS using a C18 column (1.7 µm, 2.1 × 50 mm). Gradient: 5–95% acetonitrile in 0.1% formic acid. Identify degradation pathways (hydrolysis, oxidation) via fragment ion matching in MS² .
- Reference : ’s glycine derivatives’ analytical workflows guide method development.
Data Analysis & Contradiction Resolution
Q. How to address discrepancies between computational predictions and experimental binding affinities in target interaction studies?
- Methodological Answer : Re-evaluate force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations. Cross-validate with Surface Plasmon Resonance (SPR) or ITC for experimental . If steric clashes are predicted, perform alanine scanning mutagenesis on the target protein .
- Reference : ’s comparative methodology frameworks apply to resolving computational-experimental mismatches.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
